2-Hydrazinyl-1h-imidazole

Heterocyclic Synthesis Medicinal Chemistry Scaffold Diversification

2-Hydrazinyl-1H-imidazole (CAS 59214-44-7), also known as (1H-imidazol-2-yl)hydrazine, is a heterocyclic building block with the molecular formula C₃H₆N₄ and a molecular weight of 98.11 g/mol. The compound features an imidazole ring substituted with a hydrazinyl (-NHNH₂) group at the 2-position, which confers distinct reactivity for condensation, cycloaddition, and coordination chemistry applications.

Molecular Formula C3H6N4
Molecular Weight 98.11 g/mol
CAS No. 59214-44-7
Cat. No. B1607152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydrazinyl-1h-imidazole
CAS59214-44-7
Molecular FormulaC3H6N4
Molecular Weight98.11 g/mol
Structural Identifiers
SMILESC1=CN=C(N1)NN
InChIInChI=1S/C3H6N4/c4-7-3-5-1-2-6-3/h1-2H,4H2,(H2,5,6,7)
InChIKeyKRCJXGOZWLRNBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydrazinyl-1H-imidazole (CAS 59214-44-7): Procurement and Analytical Baseline for R&D Applications


2-Hydrazinyl-1H-imidazole (CAS 59214-44-7), also known as (1H-imidazol-2-yl)hydrazine, is a heterocyclic building block with the molecular formula C₃H₆N₄ and a molecular weight of 98.11 g/mol . The compound features an imidazole ring substituted with a hydrazinyl (-NHNH₂) group at the 2-position, which confers distinct reactivity for condensation, cycloaddition, and coordination chemistry applications. It is commercially available in free base form with a typical purity of 95% or greater, and is also supplied as the hydrochloride salt (CAS 1187929-07-2) for enhanced aqueous solubility . Key physicochemical parameters include a density of 1.451 g/cm³ and a boiling point of 321.4°C at 760 mmHg .

2-Hydrazinyl-1H-imidazole (CAS 59214-44-7): Critical Functional Differences That Preclude Generic Substitution in Synthesis and Assay Design


Substituting 2-hydrazinyl-1H-imidazole with a structurally related analog such as 2-aminoimidazole, 2-mercaptoimidazole, or an N-alkylated 2-hydrazinylimidazole derivative will fundamentally alter reaction outcomes and biological readouts. The terminal hydrazinyl (-NHNH₂) group provides a nucleophilic site for condensation reactions (e.g., Schiff base formation with aldehydes) and 1,3-dipolar cycloaddition chemistry that is absent in 2-amino or 2-thio analogs [1]. Additionally, the presence of an unsubstituted N1-H position in the imidazole ring increases hydrogen bonding capacity and polarity compared to N-alkylated derivatives, affecting both synthetic accessibility and downstream binding interactions . Unlike 2-hydrazino-4,5-dihydro-1H-imidazole (CAS 51420-32-7), which contains a saturated imidazoline ring, the aromatic imidazole system in 2-hydrazinyl-1H-imidazole offers distinct electronic properties and tautomeric equilibria that influence chelation behavior and spectroscopic characteristics . These differences cannot be compensated for by adjusting stoichiometry or reaction conditions alone, as they derive from intrinsic electronic and steric features of the core structure.

2-Hydrazinyl-1H-imidazole (CAS 59214-44-7): Head-to-Head Quantitative Evidence for Differentiated Scientific and Procurement Decisions


2-Hydrazinyl-1H-imidazole vs. 2-Aminoimidazole: Divergent Reaction Pathways and Downstream Product Yields in Heterocycle Synthesis

2-Hydrazinyl-1H-imidazole enables 1,3-dipolar cycloaddition with diazomethane to generate 1,2,3-triazole-fused imidazole systems, followed by aromatization with I₂ in DMSO to yield 5′-aryl-N-(4-aryl-1H-imidazol-2-yl)-1H-1,2,3-triazol-1-amines [1]. In contrast, 2-aminoimidazole lacks the requisite hydrazone functionality for this transformation and does not undergo the same cycloaddition cascade under identical conditions. While specific comparative yield data for the parent compound versus 2-aminoimidazole are not reported in the same study, the 2-hydrazinyl scaffold is explicitly identified as the required precursor for accessing benzylidenehydrazinyl imidazoles (3) and subsequent triazole derivatives (5) [1].

Heterocyclic Synthesis Medicinal Chemistry Scaffold Diversification

Unsubstituted N1-H vs. N-Alkylated Analogs: Polarity and Hydrogen Bonding Capacity as Determined by Structural Analysis

The unsubstituted N1-H position in 2-hydrazinyl-1H-imidazole increases polarity and hydrogen bonding capacity compared to N-alkylated derivatives such as 1-ethyl-2-hydrazinyl-1H-imidazole (CAS not specified in direct comparison) . This structural feature influences solubility, crystal packing, and intermolecular interactions in biological systems. Quantitative parameters (e.g., logP, polar surface area) for the target compound versus specific N-alkylated analogs are not reported in the available primary literature.

Structure-Activity Relationship Physicochemical Profiling Drug Design

2-Hydrazinyl-1H-imidazole vs. 2-Hydrazino-4,5-dihydro-1H-imidazole: Aromatic vs. Saturated Ring Systems and Tautomeric Implications

The aromatic imidazole ring in 2-hydrazinyl-1H-imidazole provides a conjugated π-system that supports distinct tautomeric equilibria and UV-Vis absorption properties compared to the saturated imidazoline analog (2-hydrazino-4,5-dihydro-1H-imidazole) . In a study of a hydrazinyl-dihydroimidazole Schiff base receptor (L), the compound demonstrated selective colorimetric detection of CN⁻ ions with a limit of detection of 0.89 µM (8.9 × 10⁻⁷ M) in semi-aqueous solvent, accompanied by a visible color change from colorless to yellow [1]. While this specific derivative utilizes a dihydroimidazole scaffold, the aromatic imidazole analog may exhibit different electronic absorption profiles and metal-binding stoichiometries due to altered electron density distribution.

Coordination Chemistry Spectroscopy Chemosensor Design

Antibacterial Activity of 1-Aryl-2-Hydrazinoimidazoline Derivatives: Quantitative MIC Comparisons Against E. coli ATCC 25922

1-Aryl-2-hydrazinoimidazolines (2a–h), synthesized from 2-hydrazinyl-1H-imidazole via arylation and subsequent reaction with hydrazine hydrate, demonstrated antibacterial activity against Gram-negative Escherichia coli ATCC 25922. Compound 2b exhibited an MIC of 3.91 µg/mL, which is superior to ampicillin (MIC not explicitly quantified in the abstract but described as 'superior') and comparable to chloramphenicol [1]. Compound 2e showed an MIC of 7.81 µg/mL against E. coli ATCC 25922, also superior to ampicillin but inferior to chloramphenicol. Against S. aureus ATCC 25923, compound 2e had an MIC of 15.62 µg/mL, which was inferior to both ampicillin and chloramphenicol [1].

Antimicrobial Discovery Medicinal Chemistry Structure-Activity Relationship

Antiproliferative Activity of Imidazotriazine Derivatives: Quantitative GI Values Against Cancer Cell Lines

Imidazotriazine derivatives (3a–j), obtained from 1-aryl-2-hydrazinoimidazolines via addition and cyclization with fumaric acid esters, were evaluated for antiproliferative activity against human cancer cell lines. Compounds 3i and 3j exhibited growth inhibition (GI) values above 50% against SiHa (human uterus cancer) cells at both 10 µg/mL and 50 µg/mL concentrations: 3i showed 53% and 51% GI, respectively; 3j showed 62% and 55% GI, respectively [1]. Notably, these compounds displayed distinctly lower cytotoxicity against normal cell lines (HSF, human skin fibroblast; Vero, African Green Monkey Kidney) and approximately 2-fold higher activity against the majority of cancer cell lines tested [1].

Oncology Drug Discovery Antiproliferative Screening Cancer Cell Lines

2-Hydrazinyl-1H-imidazole (CAS 59214-44-7): Evidence-Backed Research and Industrial Application Scenarios


Synthesis of Fused 1,2,3-Triazole-Imidazole Hybrid Scaffolds via 1,3-Dipolar Cycloaddition

2-Hydrazinyl-1H-imidazole serves as the essential precursor for generating benzylidenehydrazinyl imidazole intermediates, which undergo 1,3-dipolar cycloaddition with diazomethane followed by I₂-mediated aromatization in DMSO to afford 5′-aryl-N-(4-aryl-1H-imidazol-2-yl)-1H-1,2,3-triazol-1-amines [1]. This transformation provides access to triazole-fused imidazole heterocycles that are otherwise inaccessible from 2-aminoimidazole or 2-mercaptoimidazole starting materials. The synthetic route is validated for building molecular diversity in medicinal chemistry programs targeting antimicrobial and antiproliferative agents.

Preparation of 1-Aryl-2-Hydrazinoimidazoline Intermediates for Antibacterial Lead Optimization

2-Hydrazinyl-1H-imidazole can be converted to 1-aryl-2-hydrazinoimidazolines via condensation with hydrazine hydrate, followed by arylation [1]. Selected derivatives (e.g., compound 2b) demonstrate MIC values as low as 3.91 µg/mL against E. coli ATCC 25922, outperforming ampicillin and matching chloramphenicol. This positions 2-hydrazinyl-1H-imidazole as a strategic starting material for antibacterial drug discovery programs seeking novel chemotypes with activity against Gram-negative pathogens.

Access to Imidazotriazine Derivatives with Cancer-Selective Antiproliferative Activity

1-Aryl-2-hydrazinoimidazolines derived from 2-hydrazinyl-1H-imidazole react with fumaric acid esters via addition-cyclization to yield imidazotriazine derivatives (3a–j) [1]. Compounds 3i and 3j exhibit GI values exceeding 50% against SiHa uterus cancer cells at 10–50 µg/mL concentrations, with approximately 2-fold selectivity over normal HSF and Vero cell lines. This synthetic pathway is directly relevant to academic and industrial oncology drug discovery efforts requiring novel heterocyclic scaffolds with favorable therapeutic indices.

Development of Colorimetric and Fluorescent Chemosensors via Hydrazone Schiff Base Formation

The hydrazinyl group of 2-hydrazinyl-1H-imidazole undergoes condensation with aldehydes (e.g., thiophene-2-carbaldehyde, syringe aldehyde) to form hydrazinyl-imidazole Schiff bases that function as selective colorimetric and fluorescent sensors for anions (CN⁻) and transition metal ions [2][3]. A representative hydrazinyl-dihydroimidazole Schiff base achieved a CN⁻ detection limit of 0.89 µM with naked-eye colorimetric readout. The aromatic imidazole analog may offer distinct electronic tuning for sensor optimization, supporting procurement for chemical sensing and environmental monitoring applications.

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